molecular formula C13H10Br2 B1403408 3-Bromo-4-(bromomethyl)-1,1'-biphenyl CAS No. 1396865-04-5

3-Bromo-4-(bromomethyl)-1,1'-biphenyl

Cat. No. B1403408
M. Wt: 326.03 g/mol
InChI Key: GOBZQVMPUJYXEV-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)-1,1’-biphenyl is a brominated derivative of biphenyl. It is a complex organic compound that contains two phenyl rings connected by a bromomethyl group .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl is characterized by the presence of two phenyl rings connected by a bromomethyl group . The exact 3D structure may require advanced computational chemistry techniques for accurate determination.

Scientific Research Applications

Conformational Analysis

Decakis(bromomethyl)biphenyl has been synthesized and studied for its conformational properties. It showed a preference for certain conformations due to mutual steric interactions between the arms of different moieties, influencing the arrangement of the CH2Br groups (Zuaretz, Golan, & Biali, 1991).

Stereoselective Reduction

The compound undergoes stereoselective reduction with different stereoselectivity based on the reducing agent and reaction conditions. This finding is significant in the field of stereochemistry (Avdagić et al., 2002).

Luminescence and Crystal Structures

Biphenyl carbazole-based derivatives exhibit unique luminescent properties and crystal structures. Their thermal stabilities and intermolecular interactions were characterized, providing insights into material science applications (Tang et al., 2021).

Molecular Structure Analysis

The molecular structure of 2,6-di(bromomethyl)biphenyl was determined, revealing the perpendicular arrangement of phenyl rings and anti-conformation of bromomethyl groups. This study contributes to the understanding of molecular interactions and crystal packing (Obrey, Bott, & Barron, 2002).

Synthesis of Biphenyl Derivatives

Novel syntheses of various biphenyl derivatives have been reported. These syntheses are crucial for the development of new pharmaceuticals, showcasing the chemical versatility of biphenyl compounds (Wang, Sun, & Ru, 2008).

Future Directions

The future directions for research and applications of 3-Bromo-4-(bromomethyl)-1,1’-biphenyl are not specified in the searched resources. The potential for future work could involve exploring its synthesis, reactions, and potential applications in various fields .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBZQVMPUJYXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(bromomethyl)-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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